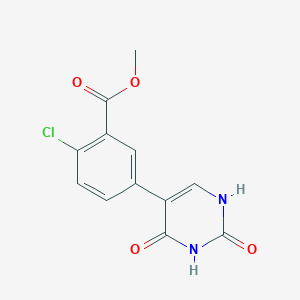
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% (5-BAP) is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in a variety of experiments, such as enzymatic assays, peptide synthesis, and other biochemical applications. 5-BAP is a white, crystalline solid at room temperature and is soluble in water, dimethyl sulfoxide (DMSO) and other organic solvents. It is also a relatively stable compound, with a shelf life of up to two years.
科学的研究の応用
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been used in peptide synthesis to study the structure and function of proteins. In addition, 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used in biochemical studies to study the mechanism of action of drugs and other bioactive compounds.
作用機序
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% acts as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. It is oxidized by these enzymes to form a reactive intermediate, which then reacts with other molecules to form a variety of products. The products can then be used to study the mechanism of action of drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs and other bioactive compounds. It has been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on cancer cells and other diseases.
実験室実験の利点と制限
The main advantages of using 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its high purity, its stability, and its solubility in a variety of solvents. It is also relatively easy to synthesize, making it an ideal starting material for a variety of experiments. The main limitation of 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% is its relatively low reactivity, which can make it difficult to use in some experiments.
将来の方向性
Future research on 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% could include studies on its use in the development of new drugs and other bioactive compounds. It could also be used to study the effects of drugs on different cell types, such as cancer cells. In addition, it could be used to study the effects of drugs on the development of diseases, such as Alzheimer's disease. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular and nervous systems.
合成法
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a modified Strecker reaction. This method involves the reaction of 3-BOC-aminophenol and 2-hydroxypyrimidine in the presence of a base catalyst, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid, in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for two hours. The resulting product is a white crystalline solid with a purity of 95%.
特性
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-5-10(7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLNATZFLIFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Boc-aminophenyl)-2-hydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6386113.png)
